SLCA-Sulfolithocholic acid

Description

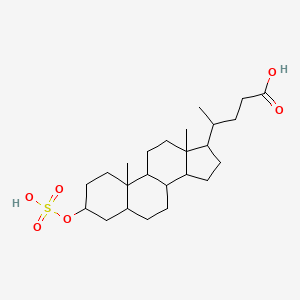

Structure

2D Structure

Properties

IUPAC Name |

4-(10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O6S/c1-15(4-9-22(25)26)19-7-8-20-18-6-5-16-14-17(30-31(27,28)29)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21H,4-14H2,1-3H3,(H,25,26)(H,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXDXVEYHEODSPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90865726 | |

| Record name | 3-(Sulfooxy)cholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis, Metabolism, and Detoxification Pathways of Slca

Enzymatic Formation of SLCA

The biogenesis of SLCA is an enzymatic process centered on the sulfation of its precursor, lithocholic acid. This reaction is primarily carried out by a specific family of enzymes in the liver.

Sulfotransferases (SULTs) are a family of cytosolic enzymes that catalyze the transfer of a sulfonate group from a donor molecule, typically 3'-phospho-5'-adenylyl sulfate (B86663) (PAPS), to a substrate. uniprot.orgwikipedia.org This process, known as sulfation or sulfoconjugation, is a crucial detoxification pathway for a wide range of endogenous compounds, including steroids and bile acids, as well as xenobiotics. uniprot.orgnih.govfrontiersin.org Sulfation significantly increases the water solubility of lipophilic molecules like LCA, which facilitates their elimination from the body and reduces their potential toxicity. uniprot.orgcymitquimica.com In humans, the sulfation of LCA is a dominant pathway for its detoxification. researchgate.nettandfonline.com While several SULT families exist, the SULT2 family is principally involved in the sulfation of steroids and bile acids. wikipedia.orgtandfonline.com

Within the SULT family, Sulfotransferase 2A1 (SULT2A1), also known as dehydroepiandrosterone (B1670201) sulfotransferase (DHEA-SULT) or bile salt sulfotransferase, is the primary enzyme responsible for the sulfation of LCA to form SLCA in humans. wikipedia.orgtandfonline.comnih.gov SULT2A1 is expressed predominantly in the liver and adrenal glands. uniprot.orgwikipedia.org The enzyme demonstrates a high affinity for LCA, efficiently catalyzing the sulfonation at the 3α-hydroxyl position of the steroid nucleus. nih.govontosight.ai Kinetic studies have shown that the affinity of SULT2A1 for sulfation is inversely proportional to the number of hydroxyl groups on the bile acid; consequently, the monohydroxy bile acid LCA has the highest affinity for this enzyme compared to dihydroxy and trihydroxy bile acids. researchgate.nettandfonline.comnih.gov This high affinity underscores the critical role of SULT2A1 in the detoxification of the potentially hepatotoxic LCA. researchgate.netnih.gov The reaction is also observed in intestinal cells, such as Caco-2 cells, suggesting that detoxification of LCA can begin in the enterocytes before it enters portal circulation. frontiersin.org

Table 1: Key Enzymes in SLCA Biosynthesis

| Enzyme | Function | Substrate(s) | Primary Location |

|---|---|---|---|

| Sulfotransferase 2A1 (SULT2A1) | Catalyzes the transfer of a sulfonate group to LCA, forming SLCA. uniprot.orgtandfonline.comnih.gov | Lithocholic acid (LCA), Dehydroepiandrosterone (DHEA) tandfonline.comnih.gov | Liver, Adrenal Glands uniprot.orgwikipedia.org |

| Bile Salt Hydrolase (BSH) | Deconjugates primary bile acids from taurine (B1682933) or glycine (B1666218). frontiersin.org | Conjugated primary bile acids (e.g., Glycocholic acid, Taurocholic acid) | Intestine (catalyzed by gut microbiota) frontiersin.org |

| 7α-dehydroxylase | Removes the 7α-hydroxyl group from primary bile acids to form secondary bile acids. frontiersin.orgmdpi.com | Cholic acid (CA), Chenodeoxycholic acid (CDCA) frontiersin.org | Intestine (catalyzed by gut microbiota) mdpi.com |

Precursors and Substrates in SLCA Biogenesis

The synthesis of SLCA is dependent on a cascade of upstream metabolic events, beginning with primary bile acids and their modification by the gut microbiome.

Sulfolithocholic acid is a sulfated derivative of lithocholic acid, making LCA its direct and immediate precursor. ontosight.aiontosight.ai LCA, a monohydroxy secondary bile acid, is considered a toxic endobiotic, and its sulfation into SLCA is a key detoxification mechanism. tandfonline.comfrontiersin.org The sulfation process transforms the hydrophobic LCA into the more water-soluble and less toxic SLCA, preparing it for excretion. tandfonline.comontosight.ai

Lithocholic acid itself is not synthesized directly by the host but is a product of microbial metabolism in the gut. frontiersin.orgwikipedia.org Primary bile acids, such as chenodeoxycholic acid (CDCA) and cholic acid (CA), are synthesized in the liver from cholesterol. tandfonline.comontosight.ai These are then conjugated with glycine or taurine and secreted into the intestine. In the distal intestine, gut bacteria first deconjugate these primary bile acids via the enzyme bile salt hydrolase (BSH). frontiersin.orgfrontiersin.org Following deconjugation, specific anaerobic bacteria, primarily from the Clostridium and Eubacterium genera, perform a multi-step 7α-dehydroxylation. frontiersin.orgmdpi.com This pathway, encoded by the bile acid-inducible (bai) gene operon, removes the hydroxyl group at the C-7 position. frontiersin.orgfrontiersin.orgtandfonline.com Specifically, the 7α-dehydroxylation of chenodeoxycholic acid results in the formation of lithocholic acid. frontiersin.orgfrontiersin.orgmdpi.com Ursodeoxycholic acid (UDCA), which can be an epimer of CDCA, can also be converted to LCA by gut bacteria. frontiersin.orgmdpi.com

Table 2: Precursors of Lithocholic Acid (LCA)

| Primary Bile Acid | Microbial Process | Key Bacterial Genera | Resulting Secondary Bile Acid |

|---|---|---|---|

| Chenodeoxycholic Acid (CDCA) | 7α-dehydroxylation frontiersin.orgmdpi.com | Clostridium, Eubacterium mdpi.com | Lithocholic Acid (LCA) |

| Ursodeoxycholic Acid (UDCA) | 7β-dehydroxylation mdpi.com | Clostridium mdpi.com | Lithocholic Acid (LCA) |

Metabolic Fate and Excretion of SLCA

Once formed, SLCA enters a pathway geared towards its efficient removal from the body. The addition of the sulfate group is the determining factor in its metabolic fate. This sulfation increases the water solubility of the compound, which is a common mechanism for enhancing the renal and biliary excretion of metabolites. uniprot.org

Following its synthesis in the liver, SLCA is efficiently excreted into bile. karger.comnih.gov Studies in rats have demonstrated that intravenously administered SLCA is completely excreted into the bile within 60 minutes. nih.gov While its precursor, LCA, can undergo further hydroxylation, SLCA itself does not appear to be a substrate for such reactions. nih.gov However, once in the intestine, SLCA can be acted upon by the intestinal microflora. karger.comnih.gov Microbial enzymes can biotransform SLCA into several other metabolites, including chol-3-en-24-oic acid and fatty acyl esters of isolithocholic acid. nih.gov The majority of lithocholate found in the serum of healthy individuals is in the sulfated form, highlighting the efficiency and importance of this pathway for detoxification and subsequent excretion. capes.gov.br The primary route of elimination for SLCA and its metabolites is through the feces. tandfonline.com

Mechanisms of Renal and Fecal Excretion of SLCA

The addition of a sulfate group to lithocholic acid significantly enhances its elimination from the body through both renal and fecal routes. nih.govcapes.gov.broup.com Sulfation increases the water solubility of the hydrophobic lithocholic acid, facilitating its excretion in urine. karger.comresearchgate.net In humans, while only a small fraction of bile acids in bile and serum are sulfated, over 70% of urinary bile acids are in the sulfated form, indicating efficient renal clearance of these compounds. nih.govcapes.gov.broup.com Studies in rats have also shown that a significantly larger portion of sulfated lithocholate is excreted in the urine compared to its non-sulfated form. nih.gov

Fecal excretion is the primary route for the elimination of SLCA. nih.gov The reduced intestinal absorption of SLCA leads to its increased passage into the large intestine, where it is ultimately excreted in the feces. oup.comnih.gov This enhanced fecal excretion is a key mechanism for detoxifying the potent hepatotoxicity of lithocholic acid. oup.com The rapid fecal clearance of SLCA, due to its poor reabsorption, results in a very short half-life of lithocholate in the body. nih.gov

Microbial Biotransformation of SLCA into Subsequent Metabolites within the Intestine

Within the large intestine, sulfolithocholic acid that has escaped enterohepatic circulation is subject to biotransformation by the gut microbiota. nih.govnih.gov Intestinal bacteria possess the enzymatic machinery to desulfate SLCA, releasing the sulfate moiety and unconjugated lithocholic acid. nih.gov The released sulfate can be absorbed and is largely excreted in the urine. oup.com

Once desulfated, the resulting lithocholic acid can undergo further microbial modifications. Human intestinal microflora can transform SLCA into several metabolites. nih.gov These include the re-formation of lithocholic acid and its epimer, isolithocholic acid. nih.gov Additionally, novel microbial metabolites have been identified, such as chol-3-en-24-oic acid and fatty acyl esters of isolithocholate (B1256193), including palmitoyl, palmitoleyl, stearyl, and oleyl esters. nih.gov These biotransformations highlight the complex interactions between host bile acid metabolism and the gut microbiome. tandfonline.com

SLCA's Role in Bile Acid Detoxification Processes

Sulfation as a Key Detoxification Strategy for Hydrophobic Bile Acids

Sulfation represents a critical phase II detoxification pathway for hydrophobic and potentially toxic bile acids like lithocholic acid. capes.gov.brnih.govcapes.gov.broup.com The addition of a highly polar sulfate group by sulfotransferases significantly increases the water solubility of these compounds. karger.com This increased hydrophilicity has several beneficial consequences. Firstly, it diminishes the intestinal reabsorption of the bile acid, thereby promoting its fecal elimination. oup.comkarger.com Secondly, it facilitates renal excretion. nih.govcapes.gov.broup.com

The detoxification effect of sulfation is particularly important for lithocholic acid, which is known for its hepatotoxicity. capes.gov.brkarger.com By converting LCA to the more readily excretable SLCA, the body limits the accumulation of this toxic secondary bile acid in the enterohepatic circulation. nih.gov In humans, the ability to efficiently sulfate lithocholic acid is a key protective mechanism against its harmful effects. nih.gov This is in contrast to some animal species that lack this efficient sulfating capacity and are more susceptible to LCA-induced liver injury. nih.gov

Induction of Sulfotransferase Gene Transcription by Lithocholic Acid as a Detoxification Response

The body has developed a responsive mechanism to handle increased levels of toxic bile acids like lithocholic acid. Lithocholic acid itself can induce the expression of the very enzyme responsible for its detoxification. nih.govtandfonline.com This induction is mediated through the activation of nuclear receptors. nih.gov

Specifically, lithocholic acid can activate nuclear receptors such as the pregnane (B1235032) X receptor (PXR) and the constitutive androstane (B1237026) receptor (CAR), which in turn promote the transcription of genes encoding sulfotransferases, particularly SULT2A1. tandfonline.complos.orgnih.gov SULT2A1 is the primary enzyme responsible for the sulfation of bile acids in the liver and intestine. oup.comnih.govresearchgate.net This induction of SULT2A1 expression essentially creates a feedback loop where the presence of the toxic substrate, lithocholic acid, upregulates its own detoxification pathway. tandfonline.com This adaptive response helps to protect the liver from the cholestatic and hepatotoxic effects of high concentrations of lithocholic acid. tandfonline.comtandfonline.com The vitamin D receptor (VDR) has also been identified as a regulator of SULT2A1 transcription, further highlighting the complex regulatory network governing bile acid detoxification. nih.gov

Biological Functions and Molecular Mechanisms of Slca

SLCA's Contribution to Bile Acid Homeostasis and Pool Composition

Bile acids are essential for the digestion and absorption of fats and fat-soluble vitamins in the gut. hmdb.ca The composition and size of the bile acid pool are tightly regulated to ensure proper physiological function while preventing the toxic effects of excessive bile acid accumulation.

Sulfate (B86663) esterification is a key metabolic pathway for lithocholic acid in humans. nih.gov This process, which converts LCA to SLCA, significantly alters its physicochemical properties, rendering it more water-soluble. This increased solubility facilitates its elimination from the body.

Studies in rats have demonstrated that while sulfated metabolites constitute a small fraction (2-9%) of the total metabolites of lithocholic acid, they represent a more significant portion (about 20%) of the secreted monohydroxy bile acids. nih.gov When sulfated glycolithocholate (B1262617) is administered, it is absorbed from the intestine and secreted intact into the bile. nih.gov A notable characteristic of sulfated bile acids is their enhanced excretion. Compared to non-sulfated lithocholate, a significantly larger fraction (24%) of the sulfated form is excreted in the urine, and fecal excretion occurs more rapidly. nih.gov This efficient excretion pathway is crucial for detoxifying and eliminating potentially harmful secondary bile acids.

Cellular and Receptor-Mediated Actions of SLCA

SLCA and its parent compound, LCA, exert their biological effects through interactions with various cellular receptors, including nuclear receptors and G protein-coupled receptors. These interactions trigger downstream signaling cascades that regulate gene expression and cellular function.

Bile acids are known to activate several nuclear receptors, which act as sensors for these molecules and regulate their metabolism and transport.

Vitamin D Receptor (VDR): Lithocholic acid is a known ligand for the Vitamin D Receptor. elsevierpure.comnih.govmdpi.comnih.gov The activation of VDR by LCA in the intestine induces the expression of genes involved in detoxification and has been shown to attenuate colitis in mouse models in a VDR-dependent manner. nih.govnih.gov This interaction highlights a crucial role for secondary bile acids in modulating intestinal inflammation through VDR signaling.

Pregnane (B1235032) X Receptor (PXR): The Pregnane X Receptor is another nuclear receptor that plays a protective role against bile acid toxicity. nih.govelsevierpure.com PXR activation leads to the induction of enzymes involved in the hydroxylation and sulfonation of LCA, facilitating its detoxification and elimination. nih.gov This suggests that PXR is a key regulator of LCA metabolism, and by extension, the formation of SLCA.

Farnesoid X Receptor (FXR): The Farnesoid X Receptor is a major regulator of bile acid homeostasis. researchgate.netmdpi.com While many bile acids are FXR agonists, lithocholic acid has been shown to act as an FXR antagonist. nih.gov This antagonistic activity can lead to a decrease in the expression of the bile salt export pump (BSEP), a transporter crucial for bile acid secretion from the liver. nih.gov The sulfation of LCA to SLCA may modulate this interaction, although specific studies on the direct effect of SLCA on FXR are limited.

| Receptor | Interaction with Lithocholic Acid (LCA) | Key Research Findings |

| Vitamin D Receptor (VDR) | Ligand | LCA is a natural ligand for VDR, and this interaction is crucial for mediating anti-inflammatory effects in the gut. elsevierpure.comnih.govnih.gov |

| Pregnane X Receptor (PXR) | Inducer of Metabolism | PXR activation enhances the detoxification of LCA through hydroxylation and sulfonation. nih.gov |

| Farnesoid X Receptor (FXR) | Antagonist | LCA can antagonize FXR, leading to reduced expression of bile acid transporters like BSEP. nih.gov |

The G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5, is a cell surface receptor that is activated by various bile acids. TGR5 activation is involved in the regulation of energy homeostasis, glucose metabolism, and inflammatory responses. medchemexpress.comnih.gov Lithocholic acid is a potent natural agonist for TGR5. nih.gov The activation of TGR5 by bile acids can stimulate the secretion of glucagon-like peptide-1 (GLP-1), which has beneficial effects on glucose metabolism. medchemexpress.comnih.gov While the direct interaction of SLCA with TGR5 has not been extensively studied, the activation of this receptor by the parent compound LCA suggests a potential role for its metabolites in TGR5 signaling pathways.

Recent research has identified a novel immunomodulatory role for SLCA. Specifically, the sulfated form of lithocholic acid has been shown to selectively suppress the differentiation of T helper 17 (Th17) cells. nih.gov Th17 cells are a subset of T helper cells that play a critical role in host defense against certain pathogens but are also implicated in the pathogenesis of autoimmune diseases.

A study demonstrated that lithocholic acid 3-sulfate (LCA-3-S), which is SLCA, directly binds to the nuclear receptor RORγt, the master transcriptional regulator of Th17 cell differentiation. nih.gov This binding inhibits the activity of RORγt, thereby suppressing the expression of key Th17 cytokines such as IL-17A. nih.gov Importantly, this inhibitory effect was selective for Th17 cells, with no significant impact on the differentiation of other T helper cell subsets like Th1, Th2, or regulatory T cells (Tregs). nih.gov

This finding suggests that the sulfation of lithocholic acid is not only a detoxification pathway but also a mechanism for producing a bioactive molecule with specific immunoregulatory functions. The selective inhibition of Th17 cells by SLCA points to its potential therapeutic relevance in Th17-mediated inflammatory and autoimmune disorders.

| Cell Type | Effect of SLCA | Molecular Target |

| Th17 Cells | Selective inhibition of differentiation | RORγt |

Modulation of RORγt Signaling Pathways by SLCA

The retinoic acid receptor-related orphan receptor gamma t (RORγt) is a crucial transcription factor that governs the differentiation of T helper 17 (Th17) cells, which are implicated in various autoimmune and inflammatory diseases. plos.org The modulation of RORγt activity is therefore a significant area of therapeutic interest. While direct studies specifically investigating the interaction between Sulfolithocholic acid (SLCA) and RORγt are limited, the broader class of bile acids, particularly secondary bile acids, has been shown to influence RORγt signaling.

Secondary bile acids, which are metabolites produced by the gut microbiota, can act as ligands for nuclear hormone receptors and thereby modulate the differentiation of Th17 cells. nih.gov For instance, 3-oxo-lithocholic acid (3-oxoLCA) and isolithocholic acid (isoLCA) have been identified as inhibitors of Th17 cell differentiation. nih.gov These findings suggest that bile acid derivatives can play a role in regulating immune homeostasis through the RORγt pathway. Given that SLCA is a sulfated metabolite of the secondary bile acid lithocholic acid, it is plausible that it may also participate in the modulation of RORγt signaling, although the precise nature of this interaction remains to be elucidated. The transcriptional activity of RORγt is pivotal in the IL-17/IL-23 axis, and its inhibition can lead to a down-regulation of pro-inflammatory cytokines such as IL-17A. plos.org

Further research is necessary to specifically determine the role of SLCA as a potential modulator of RORγt and its subsequent effects on Th17 cell function. Understanding this relationship could provide new insights into the immunomodulatory functions of bile acid metabolism.

Role in Gastrointestinal and Hepatic Physiology

Modulation of Gut Microbiome Composition and Function

Sulfolithocholic acid (SLCA) is intrinsically linked to the gut microbiome, as its formation is a direct result of microbial metabolism. SLCA is a sulfated derivative of lithocholic acid (LCA), a secondary bile acid produced from the primary bile acid chenodeoxycholic acid by the action of intestinal bacteria. frontiersin.org The transformation of lithocholic acid into SLCA is a detoxification process, as LCA itself can be toxic to liver cells. frontiersin.org

The composition of the gut microbiome can influence the production of secondary bile acids and their derivatives. oregonstate.eduscispace.com For example, specific bacterial families, such as Clostridiaceae, are associated with the metabolism of certain dietary compounds that can indirectly affect the bile acid pool. oregonstate.edu While it is established that the gut microbiota is responsible for generating the precursor to SLCA, the direct effects of SLCA on the composition and function of the gut microbiome are not well-documented. The relationship appears to be primarily unidirectional, with the microbiome acting on bile acids, rather than SLCA actively shaping the microbial community. The biotransformation of sulfolithocholate by human intestinal microflora leads to the formation of several metabolites, indicating a dynamic interaction between this bile acid and gut bacteria. nih.gov

Antimicrobial Properties Attributed to SLCA

While the direct antimicrobial properties of Sulfolithocholic acid have not been extensively studied, its precursor, lithocholic acid (LCA), has demonstrated bactericidal activity against certain pathogens. dntb.gov.ua For instance, LCA has been shown to be effective against antibiotic-resistant strains of Helicobacter pylori. dntb.gov.ua This antimicrobial effect appears to be selective, with minimal impact on representative members of the normal human gut microbiota like Escherichia coli and Staphylococcus epidermidis. dntb.gov.ua

The antimicrobial activity of bile acids is generally attributed to their ability to disrupt bacterial membranes. Given that SLCA is a derivative of LCA, it is possible that it retains some antimicrobial properties. However, the addition of a sulfate group significantly alters the molecule's physicochemical properties, which could either enhance or diminish its antimicrobial efficacy. Further investigation is required to specifically characterize the antimicrobial spectrum and mechanism of action of SLCA.

Contribution to Liver Function Regulation

Bile acids, including Sulfolithocholic acid, are integral to the regulation of liver function. They are involved in the excretion, absorption, and transport of fats and sterols. hmdb.ca Bile acids also play a role in modulating bile flow and lipid secretion and are essential for the absorption of dietary fats and vitamins. hmdb.cafoodb.ca Furthermore, they have been implicated in the regulation of key enzymes involved in cholesterol homeostasis. hmdb.cafoodb.ca

The liver is the primary site of bile acid synthesis from cholesterol. These bile acids then enter the enterohepatic circulation, a process that allows for their efficient recycling. hmdb.ca The sulfation of lithocholic acid to form SLCA is a critical hepatic detoxification pathway. This process is catalyzed by sulfotransferases, such as SULT2A1, which are highly expressed in the liver. nih.gov By converting the more toxic LCA into the more water-soluble and less toxic SLCA, the liver protects itself from bile acid-induced damage.

Potential Protective Roles in Preventing Liver Damage

The primary protective role of Sulfolithocholic acid in the liver stems from its formation as a detoxified metabolite of lithocholic acid (LCA). LCA is known to be hepatotoxic and can cause liver damage when present in high concentrations. frontiersin.org The process of sulfation in the liver is a key mechanism for mitigating this toxicity. nih.gov

This detoxification is crucial in preventing cholestasis, a condition characterized by the accumulation of bile acids in the liver. nih.gov By converting LCA to SLCA, the liver enhances its water solubility, facilitating its excretion and reducing its potential to damage liver cells. Several natural compounds have been found to promote the detoxification of LCA, further highlighting the importance of this pathway in liver protection. frontiersin.org For instance, sulforaphane, a compound found in cruciferous vegetables, has been shown to have protective effects on the liver by modulating inflammatory pathways and improving antioxidant capacity. researchgate.netnih.gov While not directly acting on SLCA, these compounds underscore the therapeutic potential of targeting pathways involved in bile acid metabolism to prevent liver injury.

Implications in the Pathogenesis of Cholestatic Liver Diseases

Cholestatic liver diseases are characterized by impaired bile flow, leading to the accumulation of toxic bile acids within the liver and subsequent cellular damage. youtube.comyoutube.com While the sulfation of lithocholic acid to SLCA is a detoxification mechanism, the accumulation of sulfated bile acids can still contribute to the pathogenesis of cholestasis under certain conditions. nih.gov

Studies have shown that sulfated glyco- and taurolithocholate can interact with calcium. nih.gov In particular, sulfated glycolithocholate (SGLC) can be readily precipitated by calcium at physiological concentrations, and this precipitation in the biliary system can induce cholestasis. nih.gov The conjugation of these sulfated bile acids with taurine (B1682933), however, appears to prevent this calcium-dependent precipitation and the subsequent cholestasis. nih.gov This suggests that the specific conjugation of SLCA can influence its potential to contribute to cholestatic liver injury. Therefore, while sulfation is generally protective, the downstream interactions of SLCA can have significant implications in the complex pathophysiology of cholestatic liver diseases.

Broader Metabolic Regulatory Implications

Sulfolithocholic acid (SLCA), a sulfated metabolite of the secondary bile acid lithocholic acid (LCA), plays a role in the complex network of metabolic regulation. Unlike its unsulfated precursor, the signaling properties of SLCA are significantly altered by the addition of a sulfate group, which primarily serves as a detoxification pathway, increasing the compound's water solubility and facilitating its excretion oup.comkarger.com. This alteration has profound implications for its interaction with key bile acid receptors, thereby indirectly influencing glucose and lipid homeostasis.

Indirect Influence on Glucose and Lipid Metabolism via Bile Acid Signaling Pathways

The metabolic influence of bile acids is largely mediated through the activation of nuclear receptors, principally the Farnesoid X Receptor (FXR), and G-protein coupled receptors like the Takeda G-protein coupled receptor 5 (TGR5) nih.govmdpi.com. The sulfation of lithocholic acid to form SLCA significantly impacts its ability to activate these receptors, thereby modifying downstream signaling cascades that regulate systemic metabolism.

Role of Farnesoid X Receptor (FXR) Signaling

Research indicates that unlike its unsulfated counterpart, lithocholic acid, sulfated lithocholic acid does not significantly activate the Farnesoid X Receptor (FXR) nih.gov. This lack of activation is a critical distinction with significant metabolic consequences. In the enterohepatic circulation, the activation of intestinal FXR by bile acids is a key signal that leads to the production of Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in rodents) nih.govfrontiersin.org.

FGF19 enters the bloodstream and acts on the liver to suppress the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis, creating a negative feedback loop nih.gov. Crucially, FGF19 also plays a significant role in metabolic regulation:

Glucose Metabolism : FGF19 signaling in the liver inhibits gluconeogenesis, the process of producing glucose from non-carbohydrate sources, and promotes glycogen (B147801) synthesis nih.govsemanticscholar.orgnih.gov. By not activating intestinal FXR, SLCA would not stimulate the release of FGF19, thereby indirectly influencing hepatic glucose production.

Lipid Metabolism : FGF19 signaling has been shown to regulate triglyceride and cholesterol metabolism nih.gov. The absence of FXR activation by SLCA implies a lack of FGF19-mediated effects on lipogenesis and other lipid metabolic pathways in the liver nih.govwikipedia.org.

| Receptor/Pathway | Ligand | Effect of Ligand Binding | Downstream Metabolic Influence |

| Farnesoid X Receptor (FXR) | Unsulfated Lithocholic Acid (LCA) | Activation | Induces FGF19 secretion, which suppresses hepatic gluconeogenesis and influences lipid metabolism. |

| Farnesoid X Receptor (FXR) | Sulfolithocholic acid (SLCA) | No significant activation nih.gov | Does not induce FGF19 secretion via this pathway, thus indirectly impacting glucose and lipid homeostasis. |

Role of Takeda G-protein Coupled Receptor 5 (TGR5) Signaling

The interaction of SLCA with TGR5 is another avenue through which it can indirectly influence metabolism. While the unsulfated LCA is a potent natural agonist for TGR5, the effects of sulfation on this interaction are an area of ongoing investigation nih.govnii.ac.jpelifesciences.org. Activation of TGR5, particularly in intestinal L-cells, stimulates the secretion of glucagon-like peptide-1 (GLP-1) nih.gov.

GLP-1 is an incretin (B1656795) hormone with well-established beneficial effects on glucose homeostasis:

Glucose-Dependent Insulin (B600854) Secretion : GLP-1 enhances the secretion of insulin from pancreatic β-cells in response to elevated blood glucose levels.

Suppression of Glucagon Release : It inhibits the release of glucagon, a hormone that raises blood glucose levels.

Delayed Gastric Emptying : GLP-1 slows down the absorption of nutrients from the gut, contributing to better post-meal blood glucose control.

Some studies have suggested that sulfated lithocholic acid can activate TGR5, which could, in turn, promote the release of GLP-1 and thereby influence glucose metabolism nih.govnih.gov. However, it is also noted that SLCA is poorly absorbed from the intestine, which may limit its systemic signaling effects nih.gov. The potential for SLCA to activate TGR5 and subsequently modulate GLP-1 secretion represents an indirect pathway for influencing glucose and, by extension, lipid metabolism, although the physiological significance of this interaction requires further elucidation nih.govnih.gov.

| Receptor/Pathway | Ligand | Potential Effect of Ligand Binding | Potential Downstream Metabolic Influence |

| Takeda G-protein coupled receptor 5 (TGR5) | Unsulfated Lithocholic Acid (LCA) | Potent Activation | Stimulates GLP-1 secretion, leading to improved glucose tolerance. |

| Takeda G-protein coupled receptor 5 (TGR5) | Sulfolithocholic acid (SLCA) | Potential for activation nih.govnih.gov | May stimulate GLP-1 secretion, thereby indirectly influencing glucose metabolism. |

Regulation of Slca Levels and Metabolism

Transcriptional Regulation of Sulfotransferase Enzymes Involved in SLCA Synthesis

The synthesis of SLCA is catalyzed by the sulfotransferase enzyme SULT2A1, which facilitates the sulfation of lithocholic acid. The expression of the SULT2A1 gene is under the control of a network of nuclear receptors and transcription factors, ensuring its production is responsive to the body's metabolic state.

Several transcription factors have been identified as positive regulators of SULT2A1 expression. Steroidogenic factor 1 (SF1) and GATA-6 have been shown to activate the SULT2A1 promoter. nih.govoup.com Similarly, the retinoid-related orphan receptors RORα and RORγ enhance the transcription of the human SULT2A1 gene. researchgate.net The liver X receptor α (LXRα) also plays a role in upregulating SULT2A1 at the mRNA, protein, and enzymatic levels. nih.gov

Furthermore, the pregnane (B1235032) X receptor (PXR), a key sensor of xenobiotics and endobiotics, induces the expression of the SULT2A1 gene. nih.gov The estrogen-related receptor α (ERRα) has also been found to enhance the transcription of SULT2A1. oup.comresearchgate.net This intricate web of transcriptional control highlights the importance of SULT2A1 in detoxification and metabolic pathways.

| Regulator | Effect on SULT2A1 Gene Expression |

| Steroidogenic factor 1 (SF1) | Positive Regulation |

| GATA-6 | Positive Regulation |

| Retinoid-related orphan receptor α (RORα) | Positive Regulation |

| Retinoid-related orphan receptor γ (RORγ) | Positive Regulation |

| Liver X receptor α (LXRα) | Induction |

| Pregnane X receptor (PXR) | Induction |

| Estrogen-related receptor α (ERRα) | Enhancement of Transcription |

Hormonal and Physiological Influences on SLCA Concentrations

Hormonal fluctuations and specific physiological states can significantly impact the levels of bile acids, including SLCA. These changes are often linked to alterations in liver function and bile acid transport.

During pregnancy, hormonal changes, particularly increased estrogen and progesterone, can affect the liver's capacity to transport bile acids. nih.gov This can lead to a condition known as intrahepatic cholestasis of pregnancy (ICP), which is characterized by a buildup of bile acids in the blood. nih.govobgproject.com While total serum bile acid concentrations are used for diagnosis, the profile of individual bile acids can also be altered. rcog.org.uk

Specifically, lithocholic acid (LCA), the precursor to SLCA, has been investigated as a potential biomarker for ICP. nih.gov In patients with ICP, a significant decrease in LCA concentrations was observed following treatment with ursodeoxycholic acid, highlighting its relevance in this condition. nih.gov However, detailed studies focusing specifically on SLCA concentrations throughout the course of a normal, uncomplicated pregnancy are limited. The available data primarily centers on the pathological state of cholestasis, where bile acid metabolism is known to be dysregulated. nih.govobgproject.comnih.gov

Dietary and Nutritional Modulators Affecting SLCA Production and Detoxification Pathways

Diet plays a pivotal role in modulating the production of secondary bile acids, including the SLCA precursor, lithocholic acid. The composition of the diet, particularly the amount of fat and fiber, directly influences the gut microbial populations responsible for converting primary bile acids into secondary bile acids. nutritionfacts.orgbiorxiv.org

High-fat diets, especially those rich in saturated fats, have been shown to increase the synthesis and secretion of bile acids, leading to higher concentrations of secondary bile acids in the colon. nutritionfacts.orgbiorxiv.org This is because a higher fat intake necessitates more bile for digestion, which in turn provides more substrate for microbial metabolism. nutritionfacts.org

Conversely, diets rich in plant-based foods, which are typically high in fiber and low in fat, are associated with lower levels of fecal secondary bile acids. nutritionfacts.org A plant-based diet can reduce the activity of bacterial enzymes that produce these secondary bile acids by half within a week. nutritionfacts.org This dietary modulation of the gut microbiome and its metabolic output is a key factor in determining the amount of lithocholic acid available for sulfation into SLCA.

| Dietary Pattern | Effect on Secondary Bile Acid Production |

| High-Fat / High Animal Product | Increased Production |

| High-Fiber / Plant-Based | Decreased Production |

Dynamics of Gut Microbiota-Host Interactions in Modulating SLCA Metabolism

The metabolism of SLCA is a clear example of the intricate metabolic interplay between the gut microbiota and the host. The formation of SLCA begins with the host's synthesis of primary bile acids in the liver. These primary bile acids are then secreted into the intestine, where they are acted upon by the gut microbiota. nih.gov

Specific bacteria within the gut are responsible for the deconjugation and 7α-dehydroxylation of primary bile acids, which leads to the formation of secondary bile acids, including lithocholic acid. nih.gov This microbially produced lithocholic acid is then absorbed from the intestine into the host's circulation. Once in the liver, the host enzyme SULT2A1 catalyzes the sulfation of lithocholic acid, converting it into the less toxic and more water-soluble SLCA. nih.gov

This collaborative metabolic process is dependent on a healthy and diverse gut microbiome. nih.gov Dysbiosis, or an imbalance in the gut microbial community, can disrupt the normal metabolism of bile acids. nih.govnih.gov Such disruptions can lead to altered levels of both unsulfated and sulfated secondary bile acids, which may have implications for host health. nih.gov The continuous interaction between the host's enzymatic machinery and the metabolic activities of the gut microbiota is therefore essential for maintaining the delicate balance of bile acid composition and detoxification.

Intermolecular and Inter Systemic Interactions of Slca

SLCA as a Polymer-Forming Compound

The interaction between SLCA and α1-Pi can progress beyond simple complex formation. Prolonged interaction has been shown to induce the polymerization of α1-Pi. nih.gov This ability to promote the formation of large α1-Pi polymers is a characteristic shared among hydrophobic bile acids. nih.gov The cholestatic potential of these bile acids may be linked to their capacity to induce this polymerization, which can have significant implications in certain pathological conditions. nih.gov

Interplay within the Bile Acid Network

Bile acids function within a complex, interconnected network, circulating through the liver, bile ducts, small intestine, and portal vein in an enterohepatic circuit. hmdb.ca They are not isolated molecules but rather exist in a dynamic balance as a pool of conjugated and unconjugated, primary, secondary, and tertiary forms.

SLCA's role is defined by its position within the broader bile acid metabolic pathway. It is a sulfated conjugate of lithocholic acid (LCA), which itself is a secondary bile acid formed from the primary bile acid chenodeoxycholic acid (CDCA) through bacterial 7-dehydroxylation in the intestine. nih.gov

Advanced Analytical Methodologies for Slca Research

Chromatography-Mass Spectrometry Techniques for SLCA Quantification

Chromatography coupled with mass spectrometry has become the gold standard for the sensitive and specific quantification of bile acids, including SLCA, in complex biological samples. mdpi.comfrontiersin.org These techniques offer exceptional resolution and sensitivity, allowing for the detailed profiling of bile acid metabolism. mdpi.comfrontiersin.org

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS is a powerful analytical tool that combines the high separation efficiency of ultra-high performance liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. mdpi.comnih.govacs.org This technique has been widely adopted for the analysis of bile acids in various biological fluids due to its robustness and accuracy. nih.govwaters.com

Method Development and Validation for SLCA Quantification in Biological Samples

The development of a UPLC-MS/MS method for SLCA quantification involves optimizing several parameters to achieve the desired sensitivity, specificity, and throughput. A typical workflow includes sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: The initial step in analyzing SLCA from biological samples is sample preparation, which aims to remove interfering substances and enrich the analyte of interest. Common techniques include protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction. For instance, a "dilute and shoot" approach, where the sample is simply diluted before injection, can be employed for cleaner matrices like urine to minimize analyte loss and maximize sample throughput. fabad.org.tr

Chromatographic Separation: Chromatographic separation is typically achieved using a reversed-phase C18 column. nih.govnih.gov A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile) is commonly used to separate SLCA from other bile acids and endogenous compounds. nih.gov The high resolving power of UPLC allows for rapid analysis times, often under 15 minutes. acs.org

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in the negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). nih.govnih.gov The MRM transitions for SLCA are highly specific, ensuring accurate quantification even in complex matrices. For example, a common transition monitored for SLCA is m/z 455.3 → 97.0. nih.gov

Method Validation: A crucial aspect of method development is validation to ensure the reliability and accuracy of the results. Validation parameters typically include linearity, sensitivity (limit of detection and quantification), precision, accuracy, recovery, matrix effect, and stability. researchgate.netyoutube.com For SLCA quantification, a validated UPLC-MS/MS method can achieve a lower limit of quantification (LLOQ) in the low nanomolar range (e.g., 0.5 nM). nih.gov The method should demonstrate good linearity over a defined concentration range with a high regression coefficient (e.g., >0.99). mdpi.comnih.gov Precision and accuracy are assessed through intra-day and inter-day analyses, with acceptable deviations typically being less than 15%. nih.govyoutube.com

Table 1: Example Validation Parameters for a UPLC-MS/MS Method for SLCA Quantification

| Parameter | Acceptance Criteria | Example Result |

| Linearity (R²) | > 0.99 | 0.995 |

| LLOQ | Signal-to-noise ratio > 10 | 0.5 nM |

| Intra-day Precision (%CV) | < 15% | < 10% |

| Inter-day Precision (%CV) | < 15% | < 12% |

| Intra-day Accuracy (%Bias) | ± 15% | -5% to +8% |

| Inter-day Accuracy (%Bias) | ± 15% | -7% to +10% |

| Recovery | Consistent and reproducible | > 85% |

| Matrix Effect | Minimal | < 15% |

| Stability | Stable under various conditions | Stable for 24h at 4°C |

Application in Human Liver Cytosolic Assays and Other Biological Matrices

UPLC-MS/MS methods have been successfully applied to quantify SLCA in various biological matrices, providing valuable insights into its role in health and disease.

Human Liver Cytosolic Assays: A key application is the quantification of SLCA formation in human liver cytosol to study the activity of sulfotransferase enzymes, particularly SULT2A1, which is responsible for the detoxification of lithocholic acid. nih.gov A validated UPLC-MS/MS method allows for the sensitive and direct measurement of SLCA produced in these in vitro assays. nih.gov This has enabled the optimization of assay conditions, such as cofactor concentrations and incubation times, to accurately determine enzyme kinetics. nih.gov

Other Biological Matrices: The versatility of UPLC-MS/MS allows for the quantification of SLCA in a wide range of biological samples, including:

Serum and Plasma: To investigate systemic levels of SLCA in various physiological and pathological states. mdpi.comacs.org

Urine: To assess the urinary excretion of SLCA, which is an important route of elimination for sulfated bile acids. acs.orgnih.gov

Feces: To study the role of gut microbiota in the metabolism of SLCA. nih.gov

Tissues: To determine the distribution of SLCA in different organs, such as the liver. nih.gov

The ability to accurately measure SLCA in these diverse matrices is essential for understanding its disposition and function in the body.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS

LC-MS and LC-MS/MS are the most widely used techniques for the comprehensive analysis of bile acids, including sulfated species like SLCA. nih.govnih.gov These methods offer high sensitivity and specificity, allowing for the separation and quantification of individual bile acid isomers. nih.gov

The coupling of high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) with mass spectrometry has revolutionized bile acid research. nih.gov LC-MS/MS is now considered the gold standard for profiling bile acids in biological samples. mdpi.comnih.gov

In a typical LC-MS/MS setup for SLCA analysis, a C18 reversed-phase column is used for chromatographic separation. acs.org The mass spectrometer is operated in negative electrospray ionization (ESI) mode, which is well-suited for the ionization of acidic molecules like bile acids. acs.org The use of tandem mass spectrometry (MS/MS) provides an additional layer of selectivity by monitoring specific precursor-to-product ion transitions, which is crucial for distinguishing between isobaric bile acid species. acs.org

The development of LC-MS/MS methods has enabled the simultaneous quantification of a large number of bile acids in a single analytical run, providing a comprehensive picture of the bile acid profile in various biological matrices such as serum, plasma, urine, and feces. nih.govacs.orgresearchgate.net These methods have been instrumental in identifying distinct bile acid signatures associated with various diseases, including liver and intestinal disorders. frontiersin.orgnih.gov

Table 2: Key Features of LC-MS/MS for SLCA Analysis

| Feature | Description |

| Sensitivity | Capable of detecting low concentrations of SLCA in biological samples. |

| Specificity | High selectivity for SLCA, even in the presence of other structurally similar bile acids. |

| Multiplexing | Allows for the simultaneous quantification of multiple bile acids. |

| Versatility | Applicable to a wide range of biological matrices. |

| Accuracy | Provides reliable and reproducible quantitative data. |

Gas-Liquid Chromatography (GLC) Coupled with Mass Spectrometry (GLC-MS)

Gas chromatography-mass spectrometry (GC-MS) has historically been a reference method for the analysis of bile acids. frontiersin.org However, due to the low volatility of bile acids, derivatization is required prior to GC-MS analysis. d-nb.infoshimadzu.comshimadzu.com This typically involves methylation of the carboxyl group and trimethylsilylation of the hydroxyl groups. d-nb.infoshimadzu.comshimadzu.com

For the analysis of sulfated bile acids like SLCA, an additional step of solvolysis is necessary to cleave the sulfate (B86663) group before derivatization. researchgate.net While GC-MS offers high separation efficiency, the multi-step sample preparation process can be time-consuming and may introduce variability. frontiersin.orgd-nb.info

Despite the advent of LC-MS/MS, GC-MS is still utilized in some research applications, particularly for the detailed structural characterization of bile acid metabolites. researchgate.netnih.gov The extensive fragmentation patterns generated by electron ionization in GC-MS can provide valuable structural information. d-nb.info

High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)

High-performance liquid chromatography with ultraviolet (UV) detection is another technique that has been used for the analysis of bile acids. nih.gov However, a major limitation of this method is the poor UV absorptivity of most bile acids, including SLCA. d-nb.infomfd.org.mk

To overcome this, derivatization with a UV-absorbing chromophore is often required to enhance detection sensitivity. nih.govd-nb.info Alternatively, detection can be performed at low wavelengths (around 200 nm), where the bile acids exhibit some absorbance. mfd.org.mk

While HPLC-UV is a relatively simple and cost-effective technique, its sensitivity and specificity are generally lower compared to mass spectrometry-based methods. d-nb.info The development of post-column enzymatic reactions coupled with fluorescence detection has improved the sensitivity of HPLC for bile acid analysis. kobe-u.ac.jp However, LC-MS/MS remains the preferred method for comprehensive and sensitive bile acid profiling. nih.gov

Sample Preparation and Extraction Techniques for SLCA Analysis

Effective sample preparation is a critical first step to remove interfering substances like proteins, salts, and lipids, and to concentrate the analyte of interest. nih.gov For bile acids such as SLCA, the choice of extraction technique depends on the biological matrix (e.g., plasma, urine, feces, tissue) and the subsequent analytical method.

A robust method for analyzing bile acids in complex samples like feces involves a combination of liquid-gel and liquid-solid extraction. researchgate.net This dual approach effectively purifies and isolates bile acids for detailed qualitative and quantitative analysis. researchgate.net

Liquid-Gel Chromatography: This step is often used for initial cleanup and fractionation of the sample.

Liquid-Solid Extraction (LSE): Also known as solid-phase extraction (SPE), this technique is widely used to desalt, remove proteins, and eliminate polar organic compounds. nih.gov Octadecylsilane (ODS) bonded silica (B1680970) is a common sorbent for this purpose. nih.gov The process involves passing the liquid sample through a solid sorbent, which retains the bile acids. Interfering compounds can be washed away, and the purified bile acids are then eluted using an organic solvent. waters.com

This combined extraction strategy has proven effective in handling complex samples and minimizing losses of the target analytes. researchgate.net

Following initial extraction, lipophilic ion exchange chromatography is a powerful technique for separating bile acid conjugates into distinct groups based on their charge. This is particularly important for SLCA, which is a sulfated bile acid. A commonly used lipophilic anion exchanger is diethylaminohydroxypropyl Sephadex LH-20 (DEAP-LH-20). nih.govnih.gov This method allows for the systematic separation of bile acids into fractions such as:

Unconjugated bile acids

Glycine (B1666218) and taurine (B1682933) conjugates

Monosulfated conjugates (including SLCA)

Polysulfated conjugates

Glucuronidated conjugates nih.gov

This group separation is crucial because it simplifies the subsequent analysis by mass spectrometry and allows for a more detailed characterization of the bile acid profile in a biological sample. nih.gov

Advanced Detection and Quantification Strategies

For the sensitive and specific detection of SLCA, tandem mass spectrometry (MS/MS) is the method of choice. It is typically coupled with a chromatographic separation technique like high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC). nih.gov

Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM), is a highly sensitive and specific targeted quantification technique performed on a triple quadrupole mass spectrometer. wikipedia.orgcreative-proteomics.com The principle of MRM involves two stages of mass filtering:

First Quadrupole (Q1): Selects the specific precursor ion (the ionized SLCA molecule) based on its mass-to-charge ratio (m/z).

Second Quadrupole (Q2): Acts as a collision cell where the precursor ion is fragmented by collision-induced dissociation (CID). creative-proteomics.com

Third Quadrupole (Q3): Selects a specific, characteristic fragment ion (product ion) for detection.

This process of selecting a specific precursor-product ion pair, known as a "transition," significantly reduces background noise and enhances selectivity, making it possible to quantify low-abundance molecules like SLCA in complex biological matrices. creative-proteomics.com The simultaneous monitoring of multiple transitions allows for high-throughput analysis. researchgate.net

Table 1: Key Parameters in Multiple Reaction Monitoring (MRM) for SLCA Analysis

| Parameter | Description | Role in SLCA Analysis |

| Precursor Ion (Q1) | The mass-to-charge (m/z) ratio of the intact, ionized SLCA molecule. | Specifically isolates SLCA from other co-eluting compounds in the sample. |

| Product Ion (Q3) | The m/z of a specific fragment generated from the precursor ion in the collision cell. | Confirms the identity of the precursor ion and provides a second layer of specificity for quantification. |

| Transition | The specific pair of precursor ion m/z and product ion m/z. | The basis of MRM analysis; the signal intensity of this transition is used for quantification. |

| Collision Energy (CE) | The energy applied in the collision cell (Q2) to induce fragmentation. | Optimized to maximize the signal of the specific product ion for SLCA, enhancing sensitivity. |

| Dwell Time | The time spent monitoring a single MRM transition. | Balanced to ensure sufficient signal is acquired for each transition without compromising chromatographic peak definition. |

For the most accurate quantification, stable isotope-labeled (SIL) internal standards are indispensable. nih.gov In this approach, a synthetic version of SLCA is created where one or more atoms (e.g., 13C, 2H, 15N) are replaced with their heavy stable isotopes. nih.gov This SIL-SLCA is chemically identical to the endogenous (natural) SLCA and co-elutes with it during chromatography. However, it is distinguishable by the mass spectrometer due to its higher mass. scbt.com

The SIL standard is added to the sample at a known concentration at the beginning of the sample preparation process. By measuring the ratio of the signal from the endogenous SLCA to the signal from the SIL-SLCA, one can achieve:

Absolute Quantification: Determine the precise concentration of SLCA in the original sample. nih.gov

Internal Calibration: The SIL standard corrects for any sample loss during extraction and purification steps, as well as for variations in instrument response (matrix effects), thereby improving the accuracy and precision of the measurement. researchgate.netnih.gov

Methodological Considerations for Analytical Accuracy, Sensitivity, and Reproducibility in SLCA Studies

Ensuring the quality of analytical data for SLCA requires careful attention to several methodological factors.

Accuracy: The accuracy of a measurement reflects how close the result is to the true value. It is heavily dependent on the use of appropriate calibration strategies and, ideally, certified reference materials. The use of stable isotope-labeled internal standards is the gold standard for ensuring accuracy in mass spectrometry-based quantification as it corrects for matrix effects and procedural losses. researchgate.net

Sensitivity: This refers to the lowest concentration of SLCA that can be reliably detected and quantified (Limit of Detection, LoD, and Limit of Quantification, LoQ). High sensitivity is crucial for SLCA studies, as its concentration can be very low in certain biological fluids. nih.gov Sensitivity is enhanced by optimizing sample preparation to concentrate the analyte, using advanced chromatography like UPLC for better peak resolution, and fine-tuning mass spectrometer parameters in MRM mode. mdpi.com

Reproducibility: This is the ability to obtain consistent results over repeated analyses of the same sample. High reproducibility is essential for comparing results within and between studies. It is achieved through standardized and validated protocols for every step, from sample collection and storage to extraction and instrumental analysis. nih.gov Documenting all parameters, including chromatographic conditions and mass spectrometer settings, is vital for ensuring that the method can be reproduced by other researchers.

Table 2: Summary of Methodological Considerations for SLCA Analysis

| Consideration | Key Objective | Best Practices |

| Accuracy | Ensure measured concentration is close to the true concentration. | Use of stable isotope-labeled internal standards; calibration with certified reference materials. |

| Sensitivity | Detect and quantify very low levels of SLCA. | Optimize sample extraction and concentration; use UPLC-MS/MS with MRM; fine-tune instrument parameters. |

| Reproducibility | Achieve consistent results across multiple measurements and labs. | Implement and follow standardized operating procedures (SOPs); perform regular system suitability tests; validate the analytical method. |

| Specificity | Differentiate SLCA from other structurally similar molecules (isomers). | High-resolution chromatography (UPLC); use of highly specific MRM transitions in tandem mass spectrometry. |

Comparative Studies and Systems Biology Approaches Involving Slca

Cross-Species Comparative Analysis of Sulfation Efficiency and SLCA Metabolism

The metabolism of lithocholic acid (LCA), the precursor to SLCA, exhibits significant variation across different species, with sulfation being a particularly divergent pathway. This detoxification process is crucial for mitigating the known hepatotoxicity of LCA.

In humans, sulfation is the predominant detoxification pathway for LCA. frontiersin.org The primary enzyme responsible for this biotransformation is the cytosolic sulfotransferase SULT2A1, which efficiently catalyzes the sulfation of bile acids. nih.gov This process converts LCA into the more water-soluble and less toxic SLCA, facilitating its elimination. Studies comparing human and Zebra danio (Danio rerio) SULTs revealed that while human SULT2A1 is highly efficient at sulfating LCA, the Zebra danio enzymes SULT3 ST2 and ST3 show a preference for sulfating bile alcohols over bile acids. nih.gov This suggests an evolutionary adaptation of SULT enzymes to match the specific cholanoid profiles of different vertebrate species. nih.gov

In contrast to humans, many other animal species rely on different mechanisms for LCA detoxification. For instance, CYP450-mediated hydroxylation is the more effective detoxification route in rodents and monkeys. frontiersin.org While sulfation does occur in other species, its efficiency and primary role can differ. For example, in rats and hamsters, sulfation of chenodeoxycholic acid (a related bile acid) occurs, but the formation rates are significantly different for various positions on the molecule. oup.com

Furthermore, the detoxification efficacy of sulfation can be influenced by the type of amino acid conjugation (glycine or taurine) prevalent in a species. It has been suggested that the protective effect of converting LCA to SLCA may vary depending on whether the bile acid pool is predominantly conjugated with taurine (B1682933) or glycine (B1666218). oup.com This highlights the complexity of cross-species comparisons, where multiple metabolic pathways intersect to determine the ultimate fate and toxicity of a compound like LCA.

Table 1: Comparison of Lithocholic Acid (LCA) Detoxification Pathways in Different Species

| Species | Primary Detoxification Pathway for LCA | Key Enzymes/Mechanisms | Notes |

|---|---|---|---|

| Human | Sulfation | SULT2A1 | Sulfation is a highly efficient and primary route for LCA detoxification. frontiersin.orgnih.gov |

| Mouse | Sulfation (SULT2A1) and Hydroxylation (CYP3A) | SULT2A1, CYP3A | While SULT2A1-catalyzed sulfation is a predominant pathway, CYP3A-mediated hydroxylation serves as an alternative route. frontiersin.org |

| Rodents (general) & Monkeys | Hydroxylation | CYP450 enzymes | Considered a more effective detoxification mechanism than sulfation in these species. frontiersin.org |

| Zebra danio | Sulfation (preference for bile alcohols) | SULT3 ST2, SULT3 ST3 | SULT enzymes are adapted to sulfate (B86663) bile alcohols more efficiently than C24-bile acids like LCA. nih.gov |

| Guinea Pig | Glycine Conjugation | - | In species that primarily use glycine conjugation, LCA-sulfate may still induce cholestasis. oup.com |

Comparison of SLCA Dynamics and Concentrations in Different Physiological States

The dynamics of SLCA formation and its resulting concentrations can vary significantly between normal physiological states and pathological conditions. The efficiency of LCA sulfation is a critical determinant of an individual's susceptibility to the toxic effects of LCA, particularly in the context of certain medical treatments or diseases.

A notable example is observed in patients with gallstones undergoing treatment with chenodeoxycholic acid (CDC). nih.gov CDC treatment can lead to an increased production of its bacterial metabolite, LCA, elevating the risk of hepatotoxicity. nih.gov Research has shown that individuals exhibit varied capacities for sulfating this increased LCA load. In this context, a key physiological differentiator is the "sulfation fraction" (SF), which represents the percentage of LCA metabolites that are sulfated to form compounds like SLCA. nih.gov

In a study of CDC-treated patients, a direct correlation was found between a low sulfation capacity and the incidence of elevated serum transaminases, an indicator of liver injury. nih.gov It was observed that among patients treated with CDC, elevations in serum transaminase occurred in 75% of those with a sulfation fraction below 45%, compared to only 11% of patients with a sulfation fraction above 45%. nih.gov

This demonstrates a clear difference in SLCA dynamics between two physiological states:

Normal/High Sulfation Capacity (Physiological State): Individuals efficiently convert LCA to SLCA, maintaining low levels of toxic LCA and protecting the liver, even when the LCA load is increased. SLCA concentrations would be expected to be proportionally higher.

Low Sulfation Capacity (Pathophysiological Susceptibility State): Individuals are unable to efficiently sulfate LCA. This leads to an accumulation of the unsulfated, toxic precursor, resulting in liver injury. In this state, SLCA concentrations are inappropriately low relative to the LCA load, representing a failure of this key detoxification pathway. nih.gov

Therefore, the concentration and dynamics of SLCA are not static but are highly dependent on an individual's metabolic capacity, which can become a critical factor in determining health outcomes under conditions of metabolic stress.

Application of Physiologically Based Kinetic (PBK) Modeling to SLCA Metabolism

Physiologically based kinetic (PBK) modeling is a computational approach used to simulate the absorption, distribution, metabolism, and excretion (ADME) of compounds in the body. acs.org These models integrate physiological parameters (like organ volumes and blood flow rates) with compound-specific data to predict substance concentrations in various tissues over time. While specific PBK models for SLCA are not widely documented, the framework has been successfully applied to other bile acids, providing a clear blueprint for how SLCA metabolism could be modeled. nih.govrwth-aachen.de

A physiology-based bile acid (PBBA) model typically includes several key components that would be essential for simulating SLCA kinetics:

Enterohepatic Circulation: This is the central feature of bile acid models, simulating the secretion of bile acids from the liver into the intestine, their subsequent reabsorption in the ileum, and return to the liver via the portal vein. nih.govnih.gov

Organ Compartments: The model is structured with compartments representing key organs such as the liver, gallbladder, intestine, kidneys, and systemic circulation. nih.govresearchgate.net

Transport Processes: The kinetics of active transporters that mediate bile acid movement are incorporated. For SLCA, this would include transporters involved in hepatic uptake, biliary excretion (like the Bile Salt Export Pump, BSEP), and intestinal reabsorption (like the Apical Sodium-dependent Bile Acid Transporter, ASBT). researchgate.netnih.gov

Metabolic Conversion: The model must include the enzymatic conversion of LCA to SLCA, primarily by SULT2A1 in the liver. The kinetic parameters of this reaction (e.g., Vmax, Km) would be a critical input.

Excretion: Pathways for elimination, such as fecal and renal excretion, are included to complete the mass balance. nih.gov

By developing a PBK model for SLCA, researchers could predict how its concentration changes in different tissues under various scenarios, such as genetic variations in SULT2A1 activity, inhibition of key transporters by drugs, or in different disease states. This in silico approach can help quantify the impact of metabolic disturbances on SLCA levels and reduce the reliance on animal testing for risk assessment. acs.orgnih.gov

Table 2: Potential Components of a Physiologically Based Kinetic (PBK) Model for SLCA

| Model Component | Description | Relevance to SLCA |

|---|---|---|

| Physiological Parameters | Organ volumes, blood flow rates, tissue composition. | Forms the anatomical and physiological foundation of the model. |

| Compound-Specific Parameters | Partition coefficients, membrane permeability, enzymatic kinetics (Vmax, Km for SULT2A1). | Defines the unique behavior of LCA and SLCA within the model. |

| Hepatic Metabolism | Mathematical description of SULT2A1-mediated sulfation of LCA to SLCA. | Core process for SLCA formation. |

| Transporter Kinetics | Equations for active transport proteins (e.g., NTCP, BSEP, ASBT, OSTα/β). | Governs the movement of SLCA through the enterohepatic circulation. researchgate.net |

| Gastrointestinal Tract | Simulates transit, microbial metabolism (de-sulfation), and reabsorption. | Models the intestinal fate of SLCA. |

| Excretion Pathways | Models renal and fecal clearance of SLCA. | Defines the ultimate elimination of the compound from the body. nih.gov |

Integration of Omics Technologies and Systems Biology Approaches for Comprehensive SLCA Research

Understanding the role of SLCA requires a holistic or systems biology approach, which integrates multiple layers of biological information to create a comprehensive picture of its function. researchgate.net This approach moves beyond studying a single pathway in isolation and instead examines the complex network of interactions that regulate and are influenced by SLCA. "Omics" technologies are fundamental tools in this endeavor.

Metabolomics: This technology is crucial for identifying and quantifying a wide range of metabolites in biological samples. In the context of SLCA, metabolomics has been used to characterize its biotransformation by the human intestinal microflora. nih.gov Studies have identified that gut microbes can de-sulfate SLCA back to LCA or convert it into other metabolites, such as fatty acyl esters of isolithocholate (B1256193) and chol-3-en-24-oic acid. nih.gov This highlights the critical interaction between host metabolism (sulfation) and microbial metabolism (de-sulfation and further conversion), a key aspect of the gut-liver axis.

Genomics and Transcriptomics: These approaches can identify the genes and transcripts (e.g., for SULT2A1 and transporters) whose expression levels control SLCA synthesis and transport. Bile acid metabolism is tightly regulated by a network of nuclear receptors, including the farnesoid X receptor (FXR), pregnane (B1235032) X receptor (PXR), and vitamin D receptor (VDR). researchgate.net Systems biology models integrate information on how bile acids, including potentially SLCA or its precursor LCA, activate these receptors to regulate the expression of genes involved in their own synthesis and transport, creating complex feedback loops. researchgate.net

Proteomics: This involves the large-scale study of proteins and can be used to quantify the levels of the actual enzymes (like SULT2A1) and transporters that determine the flux through the SLCA metabolic pathway.

By integrating data from these different omics platforms, a systems-level understanding of SLCA emerges. This approach can reveal how SLCA concentrations are not just the result of a single enzymatic reaction but are controlled by a complex interplay of host genetics, transcriptional regulation by nuclear receptors, and the metabolic activity of the gut microbiome. mdpi.com This comprehensive view is essential for understanding how SLCA dynamics are altered in metabolic diseases and for identifying new therapeutic targets. nih.govcreative-proteomics.com

Future Directions and Research Challenges for Slca

Elucidation of Novel Biological Functions and Signaling Pathways Mediated by SLCA

While primarily known for its role in reducing the toxicity of lithocholic acid, emerging evidence suggests that SLCA and its derivatives are not mere detoxification products but active signaling molecules with distinct biological functions. A significant challenge and a promising area of future research lie in the comprehensive characterization of these novel functions and the signaling cascades they modulate.

Recent studies have begun to unravel the potential of SLCA analogues in complex cellular processes. For instance, a sulfate (B86663) analogue of lithocholic acid, SPP-002, has demonstrated the ability to suppress the expression of signaling proteins involved in the cancer metastasis-associated integrin/FAK/paxillin pathway nih.gov. This finding opens up the possibility that SLCA itself, or its closely related derivatives, could play a role in regulating cell adhesion, migration, and invasion, with profound implications for cancer biology.

Furthermore, the parent compound, lithocholic acid (LCA), has been shown to control adaptive immune responses by inhibiting the activation of Th1 cells through the Vitamin D receptor (VDR) signaling pathway nih.govnih.govresearchgate.net. This immunomodulatory function of LCA raises the question of whether SLCA shares or possesses distinct regulatory effects on immune cells. Future investigations should aim to dissect the specific interactions of SLCA with various nuclear receptors and cell surface receptors to delineate its unique signaling properties. A key research focus will be to determine if SLCA can activate or inhibit pathways such as MAPK/ERK, which are known to be influenced by LCA nih.govresearchgate.net.

Key Research Questions:

Does SLCA directly interact with and modulate the activity of nuclear receptors other than those targeted by its parent compound, LCA?

What are the downstream targets of SLCA-mediated signaling in different cell types, including immune cells, epithelial cells, and cancer cells?

Can SLCA influence key cellular processes such as apoptosis, proliferation, and differentiation independently of its role as a detoxification metabolite?

Deeper Understanding of Reciprocal Interactions Between SLCA and the Gut Microbiota

The gut microbiota plays a pivotal role in the biotransformation of primary bile acids into secondary bile acids, including the sulfation of lithocholic acid to form SLCA. However, the interaction between SLCA and the gut microbiome is likely a two-way street. A deeper understanding of these reciprocal interactions is crucial for elucidating the role of SLCA in gut homeostasis and dysbiosis-related diseases.

Research has shown that human intestinal microflora can metabolize sulfolithocholate into several other compounds nih.gov. This indicates that the gut microbial community can further modify SLCA, potentially altering its biological activity. A significant research challenge is to identify the specific bacterial species and enzymatic pathways responsible for these transformations.

Conversely, SLCA may also shape the composition and function of the gut microbiota. Just as other bile acids are known to have antimicrobial properties and influence the growth of specific bacterial taxa, SLCA could exert selective pressure on the gut microbial ecosystem. Future studies should investigate how varying concentrations of SLCA in the gut lumen affect microbial diversity and metabolic output. This reciprocal relationship, where the host modifies a microbial metabolite which in turn influences the microbial community, is a critical area for future exploration umass.eduresearchgate.netmdpi.com.

Key Research Questions:

Which specific gut microbial species are responsible for the metabolism of SLCA, and what are the resulting metabolic products?

How does SLCA influence the composition and diversity of the gut microbiota? Does it promote the growth of beneficial bacteria or inhibit pathogenic species?

What are the functional consequences of SLCA-mediated alterations in the gut microbiome on host physiology and disease susceptibility?

Exploration of SLCA's Role in Pathogenesis of and Protection against Chronic Diseases Beyond Cholestasis (e.g., inflammation, metabolic disorders)

While the protective role of SLCA in cholestatic liver injury is established, its involvement in other chronic diseases characterized by inflammation and metabolic dysregulation is an emerging and exciting area of research. Given the known anti-inflammatory and metabolic regulatory functions of other bile acids, it is plausible that SLCA exerts similar or unique effects in conditions such as inflammatory bowel disease (IBD), metabolic syndrome, and certain cancers.

The parent compound, lithocholic acid, and its derivatives have been shown to have anti-inflammatory properties frontiersin.org. For instance, LCA can modulate the activity of immune cells, which are central to the pathogenesis of chronic inflammatory disorders nih.govnih.gov. Future research should investigate whether SLCA retains or has enhanced anti-inflammatory activity compared to LCA. This could involve examining its effects on pro-inflammatory signaling pathways and cytokine production in relevant cell and animal models of inflammation.

Metabolic syndrome is a cluster of conditions including obesity, insulin (B600854) resistance, and dyslipidemia, with chronic low-grade inflammation being a key underlying factor nih.govnih.govmdpi.commdpi.com. Bile acids are increasingly recognized as crucial regulators of glucose and lipid metabolism mdpi.com. Given that SLCA is a significant component of the bile acid pool, its potential role in the pathophysiology of metabolic syndrome warrants thorough investigation. Studies should explore the impact of SLCA on insulin sensitivity, lipid metabolism, and energy homeostasis.

Research Imperatives:

To investigate the anti-inflammatory effects of SLCA in preclinical models of chronic inflammatory diseases such as IBD and arthritis.

To determine the role of SLCA in the development and progression of metabolic syndrome, including its effects on glucose homeostasis and lipid metabolism.

To explore the potential of SLCA as a protective agent in non-cholestatic liver diseases, building on the known therapeutic applications of other bile acids in these conditions nih.gov.

Investigation of Novel SLCA Derivatives and Their Specific Bioactivity Profiles

The chemical structure of SLCA provides a versatile scaffold for the synthesis of novel derivatives with potentially enhanced or entirely new biological activities. The systematic investigation of these derivatives and their specific bioactivity profiles represents a promising avenue for drug discovery and the development of new therapeutic agents.

Recent research has demonstrated the feasibility and potential of modifying the lithocholic acid structure to create analogues with improved potency and selectivity. For example, the synthesis of sulfonate and sulfate analogues of LCA has led to the identification of compounds with enhanced inhibitory effects on sialyltransferases, enzymes implicated in cancer metastasis nih.govresearchgate.net. This highlights the principle that modifications to the parent bile acid structure can significantly alter its biological function.